molecular formula C21H18N4O5S B2744643 Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893997-88-1

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2744643
CAS RN: 893997-88-1
M. Wt: 438.46
InChI Key: KGSUTLJALVSQIS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as compound 1, is a novel small molecule with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research on donor–acceptor type monomers, including compounds related to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, has shown that the introduction of acceptor groups can significantly affect electrochemical activity and electrochromic properties. Such studies contribute to the development of materials with potential applications in electronic devices and optical switches. For instance, Bin Hu et al. (2013) synthesized novel monomers to study their electrochemical and electrochromic behaviors, revealing that the polymers derived from these monomers exhibit reasonable optical contrast and switching times, suggesting their potential in electrochromic devices (Bin Hu et al., 2013).

Anticancer Potential

The structure of Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate suggests a potential for biological activity, including anticancer properties. Compounds with similar structures have been synthesized and evaluated for their effects on cancer cell proliferation and survival in model systems. For example, C. Temple et al. (1983) investigated the anticancer activity of pyridooxazines and pyridothiazines, revealing their potential to inhibit the proliferation of cultured L1210 cells and extend the survival of mice bearing P388 leukemia (C. Temple et al., 1983).

Nonlinear Optical (NLO) Activities

Theoretical studies using density functional theory (DFT) and time-dependent DFT methods have been conducted on compounds similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate to explore their nonlinear optical properties. Such studies aim to identify promising candidates for NLO materials with applications in photonics and telecommunications. Dinyuy Emmanuel Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, highlighting the potential of these compounds as NLO materials (Dinyuy Emmanuel Kiven et al., 2023).

Antibacterial Activity

Compounds with functionalities similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate have been synthesized and evaluated for their antibacterial activities. Such studies contribute to the search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance. A. S. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, demonstrating the potential of these compounds in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

properties

IUPAC Name

ethyl 4-[[2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-30-21(27)14-6-8-16(9-7-14)22-19(26)13-31-20-11-10-18(23-24-20)15-4-3-5-17(12-15)25(28)29/h3-12H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUTLJALVSQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate

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